molecular formula C10H13N B161682 8-Methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 129961-74-6

8-Methyl-1,2,3,4-tetrahydroisoquinoline

Numéro de catalogue B161682
Numéro CAS: 129961-74-6
Poids moléculaire: 147.22 g/mol
Clé InChI: UFUSUNKYIGBDOI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-Methyl-1,2,3,4-tetrahydroisoquinoline is a compound with the CAS Number: 129961-74-6 . It is part of the larger group of natural products known as 1,2,3,4-tetrahydroisoquinolines (THIQ), which have garnered attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs has been a topic of interest in medicinal chemistry. Commonly used synthetic strategies for constructing the core scaffold of these compounds have been discussed in various studies .


Molecular Structure Analysis

The molecular structure of 8-Methyl-1,2,3,4-tetrahydroisoquinoline can be represented by the InChI Code: 1S/C10H13N/c1-8-3-2-4-9-5-6-11-7-10(8)9/h2-4,11H,5-7H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline analogs are diverse. These compounds have been synthesized for various therapeutic activities, with noticeable success in drug discovery for cancer and central nervous system disorders .


Physical And Chemical Properties Analysis

8-Methyl-1,2,3,4-tetrahydroisoquinoline has a molecular weight of 147.22 . More detailed physical and chemical properties may be available from specific product datasheets or material safety data sheets.

Applications De Recherche Scientifique

Therapeutic Potential

8-Methyl-1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives have shown significant potential in various therapeutic areas. They have been synthesized for diverse therapeutic activities, particularly in cancer and CNS drug discovery. Their role in treating infectious diseases like malaria, tuberculosis, HIV, HSV-infection, and leishmaniasis has also been explored. These derivatives may serve as novel drugs with unique mechanisms of action (Singh & Shah, 2017).

Neuroprotective Effects

1-Methyl-1,2,3,4-tetrahydroisoquinoline, a specific THIQ derivative, is identified as a potential endogenous anti-parkinsonism agent. It has demonstrated significant neuroprotective effects, especially in treating Parkinson's disease. Studies have shown its ability to protect dopaminergic neurons and its effectiveness against various neurotoxins (Kotake et al., 2005).

Anticancer Properties

THIQ derivatives, including 8-methyl-1,2,3,4-tetrahydroisoquinoline, have been studied for their anticancer properties. Research shows promising results in synthesizing analogs with modifications that exhibit potent cytotoxicity against various cancer cell lines, offering potential as new anticancer agents (Redda et al., 2010).

Synthesis and Characterization

Research on the synthesis and characterization of THIQ derivatives, including 8-methyl-1,2,3,4-tetrahydroisoquinoline, is a significant area of study. Novel synthetic methods and improvements in the synthesis process have been reported, enhancing the feasibility and efficiency of producing these compounds (Song Hong-rui, 2011).

Safety And Hazards

The safety information for 8-Methyl-1,2,3,4-tetrahydroisoquinoline includes several hazard statements such as H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Orientations Futures

The future directions for the study of 1,2,3,4-tetrahydroisoquinoline analogs are promising. They may prove to be promising candidates for various infectious diseases, such as malaria, tuberculosis, HIV-infection, HSV-infection, leishmaniasis, etc. They can also be developed as a novel class of drugs for various therapeutic activities with unique mechanisms of action .

Propriétés

IUPAC Name

8-methyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-3-2-4-9-5-6-11-7-10(8)9/h2-4,11H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUSUNKYIGBDOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CNCCC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70568602
Record name 8-Methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-1,2,3,4-tetrahydroisoquinoline

CAS RN

129961-74-6
Record name 8-Methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-methyl-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
8-Methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
8-Methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
Reactant of Route 4
8-Methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
Reactant of Route 5
8-Methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
Reactant of Route 6
8-Methyl-1,2,3,4-tetrahydroisoquinoline

Citations

For This Compound
23
Citations
M Ludwig, CE Hoesl, G Höfner, KT Wanner - European journal of medicinal …, 2006 - Elsevier
A series of 1-aryl-1,2,3,4-tetrahydroisoquinoline and 8-methyl-1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives was evaluated for affinity to the PCP binding site of the NMDA receptor …
Number of citations: 55 www.sciencedirect.com
T Ogiyama, K Yonezawa, M Inoue, T Watanabe… - Bioorganic & Medicinal …, 2015 - Elsevier
N-type calcium channel blockade is a promising therapeutic approach for the treatment of neuropathic pain. Starting from lead compound (S)-1, we focused our optimization efforts on …
Number of citations: 11 www.sciencedirect.com
H ANAN, A TANAKA, R TSUZUKI… - Chemical and …, 1991 - jstage.jst.go.jp
7, 8-Dihydroxy-4-(3, 4-dihydroxyphenyl)-1, 2, 3, 4-tetrahydroisoquinoline (1) and 4-(3, 4-dihydroxyphenyl)-7-hydroxy-8-methyl-1, 2, 3, 4-tetrahydroisoquinoline (2) are potent renal …
Number of citations: 9 www.jstage.jst.go.jp
H ANAN, A TANAKA, R TSUZUKI… - Chemical and …, 1996 - jstage.jst.go.jp
A series of 4-(3, 4-dihydroxyphenyl)-1, 2, 3, 4-tetrahydroisoquinoline derivatives showed potent DA 1 agonistic activities. We investigated the structure-activity relationship of the racemic …
Number of citations: 16 www.jstage.jst.go.jp
H ANAN, A TANAKA, R TSUZUKI, M YOKOTA… - jlc.jst.go.jp
A series of 4-(3, 4-dihydroxyphenyl)-1, 2, 3, 4-tetrahydroisoquinoline derivatives showed potent DA1 agonistic activities. We investigated the structure—aetivity relationship of the …
Number of citations: 0 jlc.jst.go.jp
RB Woodward, WE Doering - Journal of the American Chemical …, 1945 - ACS Publications
OCH,). Further, at the outset of our work it seemed highly probable, in view of theconversion by Rabe of homocincholoipon(dihydrohomomeroquinene)(X, R= H) to dihydroquinotoxine, …
Number of citations: 335 pubs.acs.org
RF Brown, LS Yee - Journal of the American Chemical Society, 1945 - ACS Publications
(XLII), Page 1 874 Notes Vol. and converted to the 9ibenzoyl-d-tar trate. Systematic fractional crystallization from methanol, involving thirtytwo steps, then gave a total of 233 mg. (11% …
Number of citations: 3 pubs.acs.org
T Soeta, S Fujinami, Y Ukaji - The Journal of Organic Chemistry, 2012 - ACS Publications
The addition reaction of isocyanides to 3,4-dihydroisoquinoline N-oxides in the presence of TMSCl has been demonstrated, with the corresponding 1,2,3,4-tetrahydroisoquinoline-1-…
Number of citations: 22 pubs.acs.org
Y Shen, JD McCorvy, ML Martini… - Journal of medicinal …, 2019 - ACS Publications
Functionally selective G protein-coupled receptor ligands are valuable tools for deciphering the roles of downstream signaling pathways that potentially contribute to therapeutic effects …
Number of citations: 20 pubs.acs.org
FJ Muhtadi, MA Loutfy, MMA Hassan - Analytical Profiles of Drug …, 1983 - Elsevier
Publisher Summary This chapter discusses the physical properties, synthesis, stability, metabolism and pharmacokinetics, and method of the analysis of quinine hydrochloride. The UV …
Number of citations: 4 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.